

Structure elucidation of 1-[2-(trifluoromethyl)phenyl]propan-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-[2-(Trifluoromethyl)phenyl]propan-2-one

Cat. No.: B109658

[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **1-[2-(trifluoromethyl)phenyl]propan-2-one**

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of **1-[2-(trifluoromethyl)phenyl]propan-2-one**, a significant chemical intermediate in pharmaceutical synthesis. The document outlines the essential analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), required for its unambiguous characterization. This guide presents quantitative spectroscopic data in structured tables, details the experimental protocols for data acquisition, and uses graphical representations to illustrate analytical workflows and the logical connections between data and structural determination.

Introduction

1-[2-(trifluoromethyl)phenyl]propan-2-one (CAS No. 21235-67-6) is a fluorinated aromatic ketone that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).^[1] Its utility is notably recognized as an impurity or intermediate in the synthesis of drugs like Fenfluramine.^{[1][2]} Accurate structural confirmation of this compound is

paramount to ensure the purity, stability, and desired reactivity in subsequent synthetic steps, making its thorough characterization a fundamental requirement in quality control and drug development processes.

Physicochemical and Safety Data

The fundamental properties of the compound are summarized below.

Table 1: Physicochemical Properties

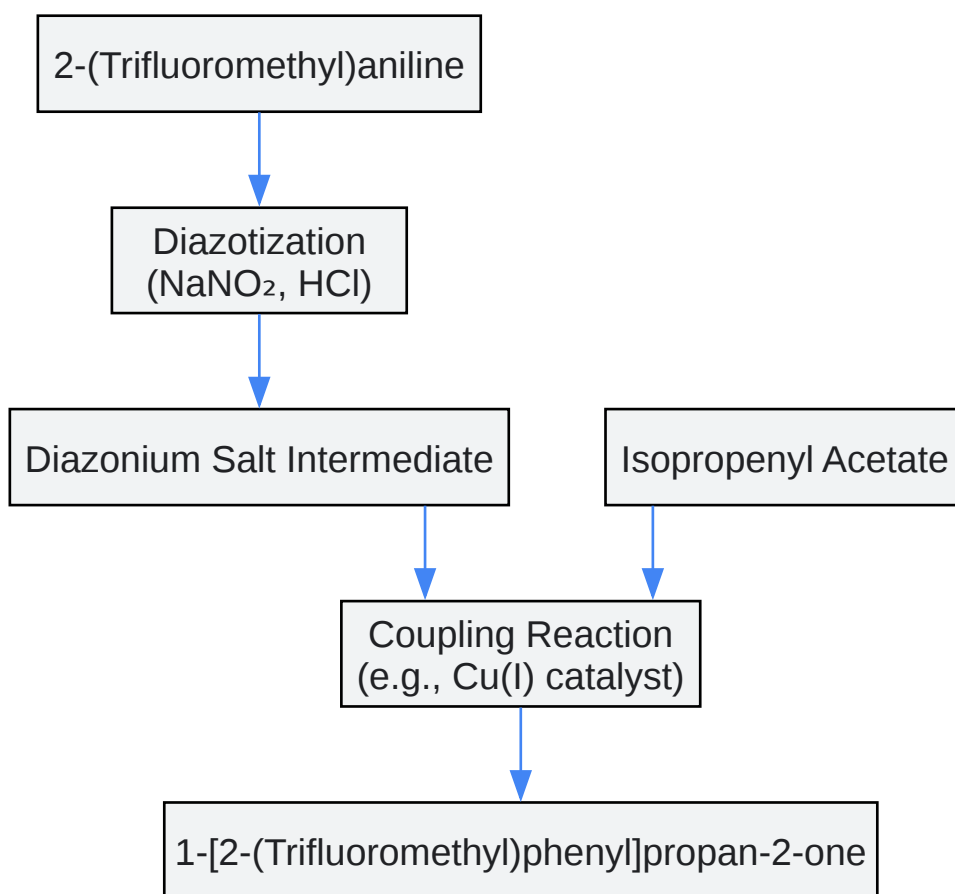
Property	Value	Reference
CAS Number	21235-67-6	[1] [3]
Molecular Formula	C ₁₀ H ₉ F ₃ O	[3] [4]
Molecular Weight	202.17 g/mol	[3] [4]
Appearance	Colorless to pale yellow oil	N/A
InChI Key	JPHQCDCEBDRIOL-UHFFFAOYSA-N	[4]

| Canonical SMILES | CC(=O)CC1=CC=CC=C1C(F)(F)F | N/A |

Note: Safety data sheets (SDS) should be consulted before handling. The compound may not be fully classified under GHS, but standard precautions for handling chemical reagents should be observed.[\[3\]](#)[\[5\]](#)

Synthesis Overview

While various synthetic routes exist, a common conceptual pathway involves the coupling of a derivative of 2-(trifluoromethyl)benzene with an acetone synthon. For instance, a process analogous to the synthesis of the 3-isomer could involve the reaction of a diazonium salt of 2-(trifluoromethyl)aniline with isopropenyl acetate.[\[6\]](#)[\[7\]](#)

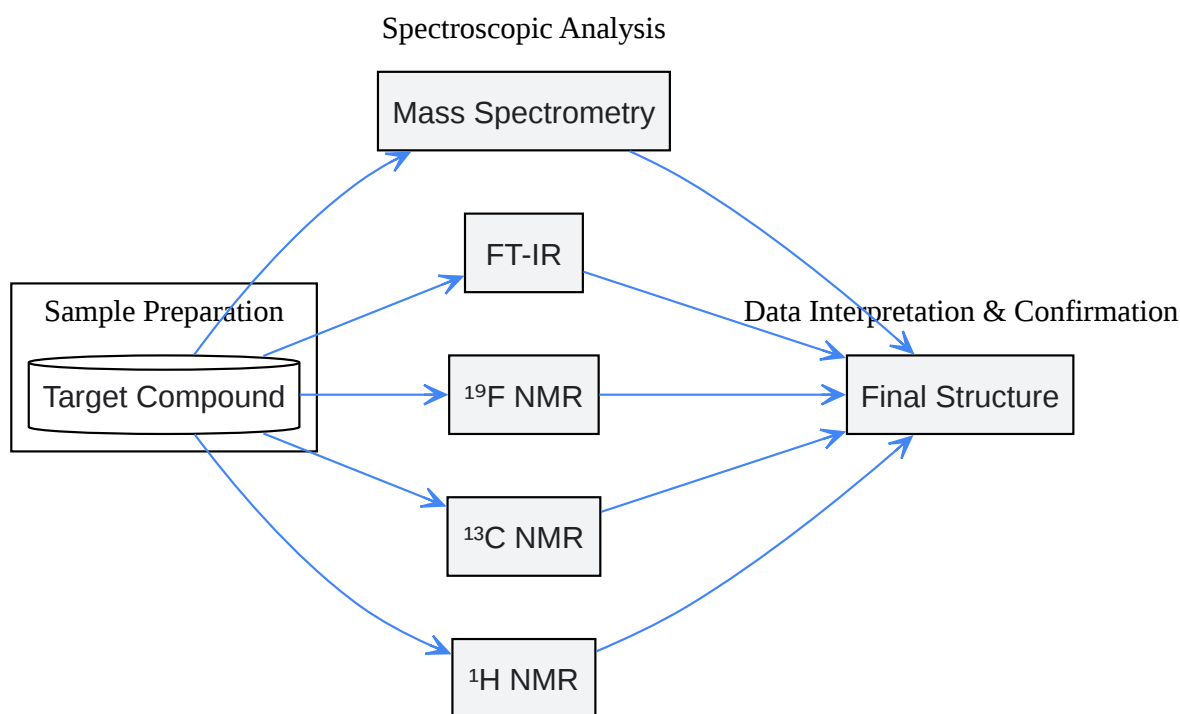


[Click to download full resolution via product page](#)

Figure 1: Conceptual synthesis workflow for **1-[2-(trifluoromethyl)phenyl]propan-2-one**.

Structure Elucidation Workflow

The definitive structural confirmation relies on a synergistic approach using multiple spectroscopic techniques. The overall experimental process is outlined below.



[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for structure elucidation.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard (0.00 ppm).

¹H NMR Analysis: The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.65	d	1H	Ar-H
~ 7.50	t	1H	Ar-H
~ 7.40	t	1H	Ar-H
~ 7.30	d	1H	Ar-H
~ 3.90	s	2H	-CH ₂ -CO

| ~ 2.21 | s | 3H | -CO-CH₃ |

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon environments and their functional types.

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 205.4	C=O (Ketone)
~ 132.5	Ar-C
~ 132.0	Ar-C
~ 129.0 (q)	Ar-C (ipso to CF ₃)
~ 127.3	Ar-C
~ 126.8 (q)	Ar-C
~ 124.0 (q)	-CF ₃
~ 52.5	-CH ₂ -

| ~ 29.3 | -CH₃ |

¹⁹F NMR Analysis: Fluorine NMR is essential for confirming the presence of the trifluoromethyl group.

Table 4: ^{19}F NMR Data (376 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
---------------------------------	------------

| ~ -62.4 | $-\text{CF}_3$ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: The IR spectrum is recorded using a FT-IR spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) plates to form a thin film.

IR Analysis: IR spectroscopy identifies the key functional groups present in the molecule.

Table 5: FT-IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
~ 1725	Strong, Sharp	$\text{C}=\text{O}$ stretch (ketone)
$\sim 1315, 1165, 1125$	Strong	$\text{C}-\text{F}$ stretches ($-\text{CF}_3$)
~ 3070	Medium	Aromatic $\text{C}-\text{H}$ stretch
$\sim 1605, 1485$	Medium-Weak	Aromatic $\text{C}=\text{C}$ stretch

| ~ 2925 | Weak | Aliphatic $\text{C}-\text{H}$ stretch |

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are obtained using an electron ionization (EI) source at an ionization energy of 70 eV. The sample is introduced via direct infusion or a GC inlet.

MS Analysis: MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the structure.

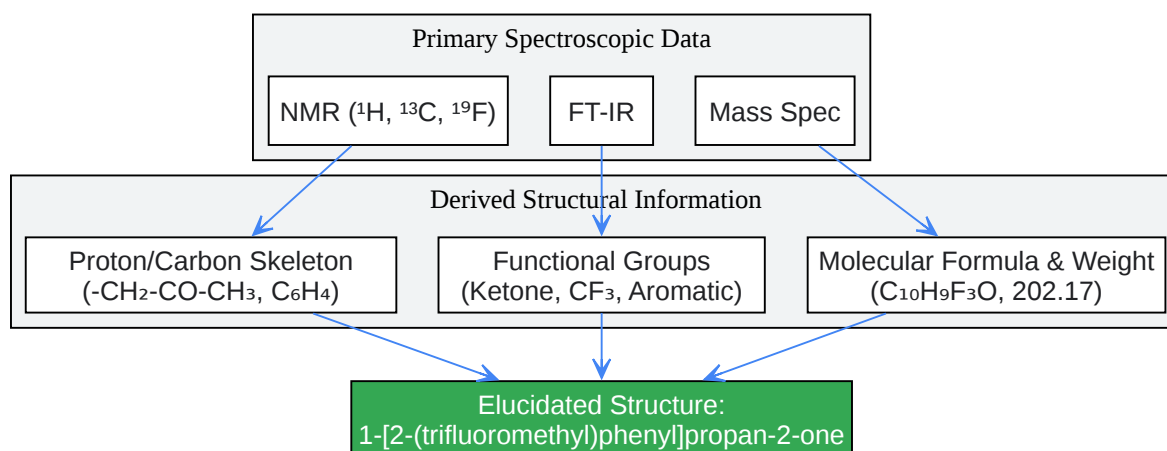
Table 6: Mass Spectrometry Fragmentation Data (EI-MS)

Mass-to-Charge (m/z)	Proposed Fragment
202	$[M]^+$ (Molecular Ion)
159	$[M - \text{COCH}_3]^+$
145	$[\text{C}_8\text{H}_6\text{F}_3]^+$

| 43 | $[\text{CH}_3\text{CO}]^+$ (Base Peak) |

Integrated Structural Confirmation

The final structure is confirmed by integrating all spectroscopic data. The logical flow from data to conclusion is essential for unambiguous elucidation.



[Click to download full resolution via product page](#)

Figure 3: Logical relationship between spectroscopic data and final structure confirmation.

- Mass Spectrometry confirms the molecular formula C₁₀H₉F₃O with a molecular ion peak at m/z 202.^{[3][4]} The fragmentation pattern, especially the loss of an acetyl group (m/z 43) to give a fragment at m/z 159, supports the propan-2-one structure.

- IR Spectroscopy unequivocally identifies a ketone functional group ($\sim 1725\text{ cm}^{-1}$) and the trifluoromethyl group (strong bands at $\sim 1315\text{--}1125\text{ cm}^{-1}$).
- NMR Spectroscopy provides the final connectivity. ^1H NMR shows the four distinct aromatic protons, a methylene ($-\text{CH}_2$) singlet, and a methyl ($-\text{CH}_3$) singlet in a 4:2:3 ratio. ^{13}C NMR confirms the 10 carbons, including the ketone carbonyl, the CF_3 group, and the six aromatic carbons. Finally, ^{19}F NMR shows a single signal, confirming the presence of one $-\text{CF}_3$ group.

Conclusion

The combined application of NMR (^1H , ^{13}C , ^{19}F), FT-IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of **1-[2-(trifluoromethyl)phenyl]propan-2-one**. The data presented in this guide are consistent with the assigned structure and serve as a benchmark for quality control and analytical verification in research and industrial settings. The systematic workflow and logical data interpretation demonstrated are fundamental to the process of chemical structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 1-(2-(trifluoromethyl)phenyl)propan-2-one - CAS - 21235-67-6 | Axios Research [axios-research.com]
2. 1-(3-(trifluoromethyl)phenyl)propan-2-one | CAS No- 21906-39-8 | Simson Pharma Limited [simsonpharma.com]
3. Page loading... [wap.guidechem.com]
4. go.drugbank.com [go.drugbank.com]
5. Page loading... [guidechem.com]
6. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

- 7. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Structure elucidation of 1-[2-(trifluoromethyl)phenyl]propan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109658#structure-elucidation-of-1-2-trifluoromethyl-phenyl-propan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com